3-(3-Bromo-5-fluorophenoxy)propanamide
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Overview
Description
3-(3-Bromo-5-fluorophenoxy)propanamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of propanamide, featuring a bromine and fluorine-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)propanamide typically involves the reaction of 3-bromo-5-fluorophenol with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the carbonyl carbon of the propionyl chloride, forming the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
3-(3-Bromo-5-fluorophenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenoxy)propanamide
- 3-(4-Fluorophenoxy)-1-propanol
- 3-(4-Hydroxyphenyl)propanamide
Uniqueness
3-(3-Bromo-5-fluorophenoxy)propanamide is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination can significantly influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)propanamide |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H2,12,13) |
InChI Key |
UIXPRKQUXJQCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCC(=O)N |
Origin of Product |
United States |
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